molecular formula C5H11NO B6327757 1-Ethoxycyclopropan-1-amine CAS No. 63805-75-4

1-Ethoxycyclopropan-1-amine

Cat. No. B6327757
CAS RN: 63805-75-4
M. Wt: 101.15 g/mol
InChI Key: WNQCYLOWQRCYOV-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropan-1-amine, also known as 1-ethoxycyclopropane-1-amine, is an organic compound with the chemical formula C3H9NO. It is a colorless liquid with an ammonia-like odor and is used as a reagent in organic synthesis. It is also used as a catalyst for various reactions and as a solvent for some organic compounds. In addition, this compound is also used as an intermediate in the synthesis of drugs, dyes, and other compounds.

Scientific Research Applications

1-Ethoxycyclopropan-1-amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a solvent for some organic compounds. It is also used in the synthesis of drugs, dyes, and other compounds. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine is used as a model compound to study the mechanism of action of various enzymes and other biomolecules.

Mechanism of Action

The mechanism of action of 1-Ethoxycyclopropan-1-amineopropan-1-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other biomolecules. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine is believed to interact with various proteins and nucleic acids, and may also affect the activity of certain transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethoxycyclopropan-1-amineopropan-1-amine are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and other biomolecules, and can also affect the activity of certain transcription factors. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine has been shown to interact with various proteins and nucleic acids, and may also have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

1-Ethoxycyclopropan-1-amine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and is easy to synthesize in a three-step process. In addition, the compound is stable and can be stored for long periods of time without degradation. However, 1-Ethoxycyclopropan-1-amineopropan-1-amine also has some limitations. The compound is toxic and should be handled with care. In addition, the compound is volatile and should be used in well-ventilated areas.

Future Directions

1-Ethoxycyclopropan-1-amine has potential for use in a variety of scientific research applications. Further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential as an inhibitor of certain enzymes and other biomolecules. In addition, further research is needed to understand the mechanism of action of 1-Ethoxycyclopropan-1-amineopropan-1-amine and its interactions with various proteins and nucleic acids. Finally, further research is needed to develop new methods for the synthesis and storage of 1-Ethoxycyclopropan-1-amineopropan-1-amine.

Synthesis Methods

1-Ethoxycyclopropan-1-amine can be synthesized in a three-step process. The first step involves the reaction of ethylene oxide with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Ethoxycyclopropan-1-amineopropan-1-amine and water. The second step involves the reaction of 1-Ethoxycyclopropan-1-amineopropan-1-amine with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an aldehyde or ketone and 1-Ethoxycyclopropan-1-amineopropan-1-amine. The third step involves the reaction of 1-Ethoxycyclopropan-1-amineopropan-1-amine with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an alcohol and 1-Ethoxycyclopropan-1-amineopropan-1-amine.

properties

IUPAC Name

1-ethoxycyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5(6)3-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQCYLOWQRCYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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